![molecular formula C15H19N3S B12604470 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine CAS No. 914675-08-4](/img/structure/B12604470.png)
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine is a complex organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a pyrazole ring containing a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Mechanism of Action
The mechanism of action of 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperazine hydrochloride: Similar structure but with a piperazine ring instead of piperidine.
1-(4-Methoxyphenyl)-3-[4-(Methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde: Similar pyrazole and phenyl substitution but with a methoxy group instead of piperidine.
Uniqueness: 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential as a pharmacophore in medicinal chemistry .
Properties
CAS No. |
914675-08-4 |
|---|---|
Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-[4-(3-methylsulfanyl-1H-pyrazol-5-yl)phenyl]piperidine |
InChI |
InChI=1S/C15H19N3S/c1-19-15-11-14(16-17-15)12-5-7-13(8-6-12)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3,(H,16,17) |
InChI Key |
JVJHDCZVCHNQAI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=C1)C2=CC=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


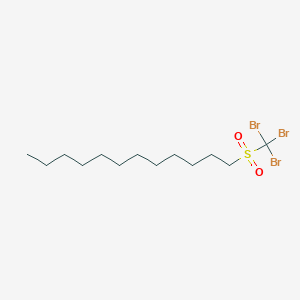
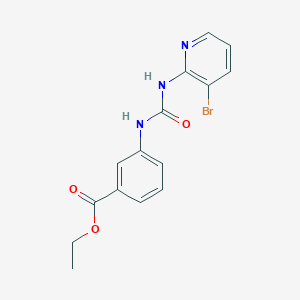
![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)

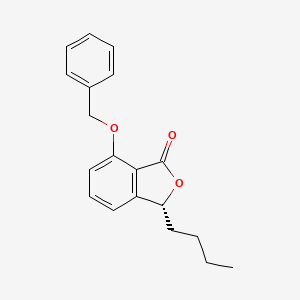
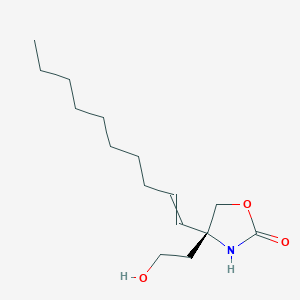
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
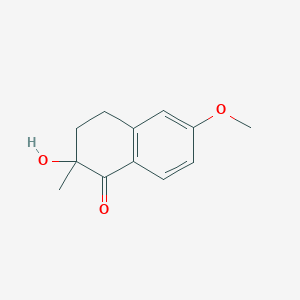
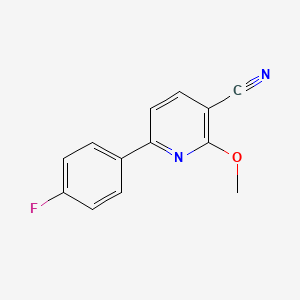
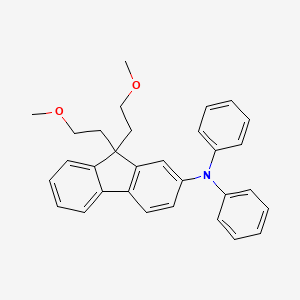
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)

